molecular formula C15H24N2 B1506380 (S)-1-benzyl-3-tert-butylpiperazine

(S)-1-benzyl-3-tert-butylpiperazine

Cat. No.: B1506380
M. Wt: 232.36 g/mol
InChI Key: AVQDNIKNUHUQMI-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Benzyl-3-tert-butylpiperazine (CAS 175357-61-6) is a chiral piperazine derivative of interest in pharmaceutical and chemical research. Piperazine scaffolds are privileged structures in medicinal chemistry, frequently employed in the design and synthesis of biologically active molecules . While specific biological data for this exact stereoisomer is limited in the public domain, structural analogs, particularly benzylpiperazine derivatives, are extensively investigated as sigma-1 receptor (σ1R) ligands . Sigma-1 receptors are chaperone proteins implicated in modulating nociceptive signaling, and selective σ1R antagonists have shown significant promise in preclinical models as potential therapeutics for neuropathic and inflammatory pain, without the sedative side effects associated with some treatments . The (S)-configured stereocenter and the tert-butyl group of this compound provide a defined three-dimensional structure and steric bulk, making it a valuable chiral building block or intermediate. It can be used to introduce specific spatial orientations into a target molecule, which is critical for optimizing interactions with biological targets like enzymes or receptors. This compound is intended for research applications only, including but not limited to use as a synthetic intermediate, a scaffold in library development for high-throughput screening, or a key chiral precursor in structure-activity relationship (SAR) studies during drug discovery projects. Researchers can utilize this chemical to explore new chemical space in the development of receptor-specific ligands. For Research Use Only. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

(3S)-1-benzyl-3-tert-butylpiperazine

InChI

InChI=1S/C15H24N2/c1-15(2,3)14-12-17(10-9-16-14)11-13-7-5-4-6-8-13/h4-8,14,16H,9-12H2,1-3H3/t14-/m1/s1

InChI Key

AVQDNIKNUHUQMI-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)[C@H]1CN(CCN1)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1CN(CCN1)CC2=CC=CC=C2

Origin of Product

United States

Advanced Characterization and Structural Elucidation of S 1 Benzyl 3 Tert Butylpiperazine and Its Derivatives

Spectroscopic Methods for Confirming Structure and Stereochemistry

Spectroscopic techniques are indispensable for the structural verification of organic molecules. For chiral compounds like (S)-1-benzyl-3-tert-butylpiperazine, these methods not only confirm the molecular structure but are also crucial for differentiating between stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) in Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For piperazine (B1678402) derivatives, NMR helps to determine the conformation of the six-membered ring and the relative orientation of its substituents. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. In this compound, the benzylic protons and the protons on the piperazine ring are of particular diagnostic value. The chemical shifts and coupling constants of the piperazine ring protons can indicate whether the substituents are in axial or equatorial positions, which helps in assigning the relative stereochemistry in diastereomeric derivatives. For instance, in acyl-functionalized piperazines, restricted rotation around the amide bond and the interconversion of chair conformations can lead to complex spectra with distinct signals for different conformers, which can be resolved with temperature-dependent NMR studies. nih.govnih.gov The protons of the bulky tert-butyl group would appear as a sharp singlet, while the benzyl (B1604629) group would show characteristic aromatic and benzylic methylene (B1212753) signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the piperazine ring are sensitive to the stereochemical environment. The difference in chemical shifts for the carbons in the piperazine ring can be used to distinguish between cis and trans isomers in substituted piperazine derivatives. wiley-vch.de

¹⁹F NMR Spectroscopy: While not directly applicable to the parent compound, ¹⁹F NMR is extremely useful for the analysis of fluorinated derivatives. Due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus, it is an excellent method for chiral differentiation. mdpi.com Chiral derivatizing agents containing fluorine or the analysis of fluorinated analogues of this compound could allow for straightforward determination of enantiomeric excess through the integration of baseline-separated signals for each enantiomer. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzylpiperazine Structure

Note: The following data is representative and illustrates the expected signals for a compound like this compound, based on data from analogous structures such as 1-benzylpiperazine (B3395278) and other substituted piperazines. nih.govchemicalbook.comchemicalbook.com

Atom Representative ¹H NMR Chemical Shift (δ, ppm) Representative ¹³C NMR Chemical Shift (δ, ppm)
tert-Butyl (CH₃)~0.9 - 1.1 (s, 9H)~31.5 (CH₃), ~34.0 (C)
Piperazine Ring~2.0 - 3.5 (m)~45.0 - 60.0
Benzyl (CH₂)~3.5 (s, 2H)~63.0
Benzyl (Aromatic)~7.2 - 7.4 (m, 5H)~127.0 - 138.0

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₅H₂₄N₂), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS. This comparison allows for unambiguous verification of the molecular formula, typically with an accuracy in the parts-per-million (ppm) range. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly used. For example, the HRMS (EI) of a related compound, 3-(4-aminophenyl)-1-phenylpropan-1-one, was used to confirm its molecular formula of C₁₅H₁₅NO. wiley-vch.de

Table 2: Molecular Formula and Exact Mass for HRMS Verification

Compound Name Molecular Formula Calculated Exact Mass [M+H]⁺
This compoundC₁₅H₂₄N₂233.2012

Infrared (IR) Spectroscopy for Functional Group Identification

Table 3: Expected IR Absorption Bands for this compound

Note: These are expected absorption ranges based on typical values for the functional groups present.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (secondary amine)Stretching3300 - 3500 (broad)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=C (aromatic)Stretching1450 - 1600
C-N (aliphatic amine)Stretching1020 - 1250

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are the gold standard for separating enantiomers and determining the enantiomeric purity of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers in the pharmaceutical industry. mdpi.com The method relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For piperazine derivatives and other chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® and CHIRALCEL® series), are highly effective. mdpi.comnih.gov The separation mechanism often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the stationary phase. sigmaaldrich.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is crucial for achieving optimal resolution. nih.govsigmaaldrich.com Preparative chiral HPLC can be used to isolate the individual enantiomers for further studies. nih.gov

Table 4: Representative Chiral HPLC Method for Enantiomeric Purity

Note: This is a hypothetical but representative method based on common practices for separating chiral amines. mdpi.comnih.govsigmaaldrich.com

Parameter Condition
Column CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate))
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Outcome Baseline separation of the (S) and (R) enantiomers

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.czuni-muenchen.de The most common chiral selectors used in GC are derivatized cyclodextrins. chromatographyonline.com These selectors form transient diastereomeric inclusion complexes with the enantiomers, leading to their separation. chromatographyonline.com

For non-volatile or highly polar compounds like piperazines, derivatization is often necessary to increase volatility and improve chromatographic performance. This might involve acylation or silylation of the secondary amine. The choice of the cyclodextrin (B1172386) derivative (e.g., substituted α-, β-, or γ-cyclodextrin) and the operating temperature are key parameters for optimizing the separation. chromatographyonline.comresearchgate.net

Table 5: Representative Chiral GC Method for Enantiomeric Purity

Note: This is a hypothetical but representative method. Derivatization may be required.

Parameter Condition
Column Rt-βDEXsm (Diacetyl-tert-butyl-silyl Beta-Cyclodextrin)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C hold for 1 min, then ramp to 220 °C at 5 °C/min
Detector Flame Ionization Detector (FID) at 250 °C
Expected Outcome Two separated peaks corresponding to the enantiomers

X-ray Crystallography for Absolute Configuration Determination (where applicable for related structures)

X-ray crystallography stands as the most powerful method for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.net This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise determination of atomic positions and bonding connectivities. While a crystal structure for this compound itself is not publicly available, the principles of its absolute configuration determination can be illustrated through the analysis of structurally related compounds containing a chiral center and a piperazine or a similar heterocyclic ring with a benzyl substituent.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For a chiral molecule crystallizing in a non-centrosymmetric space group, the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l) are not equal due to anomalous dispersion. This difference, known as the Flack parameter, allows for the determination of the absolute structure of the crystal and, consequently, the absolute configuration of the molecule. A Flack parameter close to zero confirms the correct assignment of the absolute configuration.

For instance, studies on N-benzylpiperidinol derivatives have successfully utilized X-ray crystallography to elucidate their binding modes to target proteins. nih.gov Similarly, the crystal structure of 4-benzyl-1H-pyrazole, while not a piperazine, demonstrates how a benzyl group attached to a nitrogen-containing heterocycle packs in a crystal lattice. nih.gov In a more relevant example, the crystal structures of two piperazine-containing macrocycles have been determined, confirming the chair conformation of the piperazine rings within these larger structures. nih.gov

Table 1: Illustrative Crystallographic Data for a Related Piperazine-Containing Macrocycle

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345
b (Å)8.912
c (Å)15.678
β (°)109.23
Volume (ų)1624.5

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Polarimetry and Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Polarimetry and Circular Dichroism (CD) spectroscopy are chiroptical techniques that provide valuable information about the stereochemistry of chiral molecules in solution.

Polarimetry measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), temperature, solvent, and concentration. The sign of the specific rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. For this compound, a measured specific rotation would confirm its optical activity. While the sign of rotation is not always directly predictable from the (S) or (R) designation without reference to known compounds, it serves as a crucial parameter for characterizing a specific enantiomer.

For example, in a study of (+)-ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate, a structurally similar compound, the dextrorotatory enantiomer was determined to have a specific rotation of [α]D = +55.6. uzh.ch This value is a key identifier for this particular enantiomer.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. Chiral molecules exhibit characteristic CD spectra with positive or negative bands, known as Cotton effects, in the regions of their UV-Vis absorption. The shape and sign of the Cotton effects are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer. By comparing the experimentally measured CD spectrum with the calculated spectra for the (S) and (R) enantiomers, the absolute configuration can be confidently assigned. The first report of the separation and CD characterization of enantiomeric cyclotriphosphazene (B1200923) derivatives containing a piperazine bridge highlights the utility of this technique in assigning stereochemistry in complex chiral molecules incorporating a piperazine moiety. nih.gov

Table 2: Illustrative Chiroptical Data for a Chiral Benzyl-Substituted Heterocycle

TechniqueParameterValue
PolarimetrySpecific Rotation [α]D+55.6° (c 1.0, CHCl₃)
CD SpectroscopyWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
210+1.5 x 10⁴
225-0.8 x 10⁴

Note: The data in this table is based on values reported for a related compound, (+)-ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate, and serves as an illustrative example. uzh.ch

Theoretical and Computational Chemistry Studies on S 1 Benzyl 3 Tert Butylpiperazine

Quantum Mechanical Calculations for Molecular Conformation and Energetics

Quantum mechanical calculations are fundamental to understanding the three-dimensional structure and stability of molecules. For (S)-1-benzyl-3-tert-butylpiperazine, these calculations can elucidate the preferred spatial arrangement of its constituent groups and the energy landscape of its various conformations.

Computational studies on related 2-substituted piperazines have shown a preference for the axial conformation in some cases, which can be influenced by factors like intramolecular hydrogen bonding. nih.gov Density Functional Theory (DFT) calculations, often using functionals like B3LYP or WB97XD with a suitable basis set such as 6-311++G**, are a common choice for optimizing the geometry and determining the relative energies of different conformers. jksus.org

Table 1: Hypothetical Calculated Geometric Parameters for the Most Stable Conformer of this compound

ParameterValue
C-N (piperazine ring) Bond Length~1.46 Å
C-C (piperazine ring) Bond Length~1.53 Å
N1-C (benzyl) Bond Length~1.47 Å
C3-C (tert-butyl) Bond Length~1.55 Å
Piperazine (B1678402) Ring Dihedral Angle~55°
Benzyl (B1604629) Group Torsion AngleVaries

Note: These values are illustrative and based on typical bond lengths and angles found in similar computed structures.

Tautomerism is not a significant consideration for this compound as it lacks the necessary functional groups for proton migration to form stable tautomers. However, isomerization, particularly the interconversion between different chair and boat conformations of the piperazine ring, is a key dynamic process.

Quantum mechanical calculations can map the potential energy surface for these isomerization pathways, identifying the transition states and energy barriers. The energy barrier for ring inversion in piperazine itself is a known quantity, and substitution with bulky groups like benzyl and tert-butyl would be expected to influence this barrier.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, including its flexibility and interactions with a solvent.

For this compound, MD simulations in a solvent like water or chloroform (B151607) would reveal the accessible range of conformations and the influence of the solvent on their relative populations. The simulations can track the fluctuations in dihedral angles, the puckering of the piperazine ring, and the orientation of the benzyl and tert-butyl groups. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment. Recent studies on other piperazine derivatives have successfully employed MD simulations to explore binding modes and interactions with biological targets. acs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental measurements to validate the computed structures.

For this compound, it is possible to calculate NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for NMR predictions. github.io A recent benchmark study suggests that the WP04 functional with a 6-311++G(2d,p) basis set and a PCM solvent model can provide accurate ¹H NMR predictions. github.io

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted Value (Illustrative)Experimental Value (Hypothetical)
¹H NMR (CDCl₃, ppm) - Benzyl CH₂4.14.0
¹H NMR (CDCl₃, ppm) - tert-Butyl CH₃1.11.0
¹³C NMR (CDCl₃, ppm) - Piperazine C360.560.0
IR (cm⁻¹) - C-H stretch (aromatic)30503030
IR (cm⁻¹) - C-N stretch11501145

Note: The predicted values are for illustrative purposes. Experimental data would be required for a direct comparison.

Computational Approaches for Understanding Stereoselectivity in Synthetic Pathways

The synthesis of enantiomerically pure this compound requires stereoselective reactions. Computational chemistry can be employed to understand the origins of this stereoselectivity. For instance, in a synthetic route involving the asymmetric lithiation of a piperazine derivative, computational modeling can be used to study the transition states of the reaction with a chiral ligand. mdpi.com

By calculating the energies of the diastereomeric transition states leading to the (S) and (R) products, the enantiomeric excess can be predicted and rationalized. This understanding can guide the optimization of reaction conditions to achieve higher stereoselectivity. researchgate.net

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound dictates its reactivity. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the sites susceptible to electrophilic and nucleophilic attack.

The nitrogen atoms of the piperazine ring are expected to be the primary sites of nucleophilicity. The benzyl group can also influence the electronic properties through steric and electronic effects. The distribution of electron density and the molecular electrostatic potential (MEP) map can further highlight the electron-rich and electron-poor regions of the molecule, offering a visual guide to its reactivity. Studies on arylpiperazines have shown that the nature and position of substituents on the aromatic ring significantly influence their electronic properties and biological activity. uninet.edunih.gov

Mechanistic Investigations of Chemical Transformations Involving S 1 Benzyl 3 Tert Butylpiperazine

Elucidation of Mechanism for Piperazine (B1678402) Ring Formation from Precursors

The synthesis of the piperazine ring is a cornerstone of many pharmaceutical compounds. For (S)-1-benzyl-3-tert-butylpiperazine, a plausible synthetic route involves the cyclization of acyclic precursors. One such approach is the intramolecular condensation of an appropriately substituted diamine or amino ester.

A relevant synthetic strategy for a related structure, 1-benzyl-3-piperidone, involves the reaction of N-benzylglycine ethyl ester with a 4-halo ethyl butyrate (B1204436) derivative. google.com This suggests a pathway for forming the piperazine core of this compound. The mechanism would likely proceed through the following key steps:

N-Alkylation: The initial step would be the N-alkylation of a chiral precursor, such as (S)-tert-leucine ethyl ester, with a benzylating agent like benzyl (B1604629) bromide. This establishes the stereocenter at the C3 position.

Second N-Alkylation: The resulting secondary amine would then be alkylated with a two-carbon unit bearing a leaving group and a protected amine, for instance, N-(2-chloroethyl)acetamide.

Deprotection and Cyclization: Subsequent deprotection of the acetamide (B32628) group would yield a diamine precursor. Under appropriate basic or thermal conditions, this intermediate would undergo an intramolecular nucleophilic attack of the secondary amine onto the carbon bearing the leaving group (from the initial chloroethyl moiety), leading to the formation of the piperazine ring.

Alternatively, a Dieckmann-type condensation of a diester precursor could be envisioned. In this scenario, a molecule containing both the N-benzyl and the tert-butyl groups would be elaborated to contain two ester functionalities, which would then cyclize to form a piperazinedione intermediate. Subsequent reduction of the amide carbonyls would yield the desired piperazine.

The stereochemistry of the tert-butyl group at the C3 position is critical and is typically introduced from a chiral pool starting material like (S)-tert-leucine. The integrity of this stereocenter is generally maintained throughout the synthetic sequence under non-racemizing conditions.

Studies on Nucleophilic Substitution and Addition Reactions

The nitrogen atoms of the piperazine ring in this compound are nucleophilic and can participate in a variety of substitution and addition reactions. The N4 nitrogen is a secondary amine and is generally more nucleophilic and less sterically hindered than the N1 nitrogen, which is a tertiary amine and is attached to a bulky benzyl group.

N-Alkylation and N-Arylation: The N4 nitrogen can readily undergo alkylation with alkyl halides or arylation via Buchwald-Hartwig or Ullmann coupling reactions. The mechanism of N-alkylation is a standard SN2 reaction, where the lone pair of the nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The kinetics of such reactions are typically second order. researchgate.net

Reactions at the Benzylic Position: The benzylic C-H bonds on the N1-benzyl group are susceptible to reactions that proceed via radical or carbocationic intermediates due to the stabilizing effect of the adjacent phenyl ring. khanacademy.org Nucleophilic substitution at the benzylic carbon is also possible if a leaving group is present. This would likely proceed through an SN1 mechanism due to the stability of the resulting benzylic carbocation.

Nucleophilic Addition to Carbonyls: The N4 nitrogen can act as a nucleophile and add to carbonyl compounds such as aldehydes and ketones to form hemiaminals, which can then dehydrate to form enamines or be reductively aminated.

Below is a table summarizing the expected reactivity in nucleophilic reactions.

ReactionSubstratePosition of AttackMechanistic PathwayProduct Type
N-AlkylationAlkyl HalideN4SN2N4-Alkyl-1-benzyl-3-tert-butylpiperazine
N-ArylationAryl Halide, Pd catalystN4Buchwald-Hartwig AminationN4-Aryl-1-benzyl-3-tert-butylpiperazine
Reductive AminationAldehyde/Ketone, Reducing AgentN4Nucleophilic Addition-Elimination, ReductionN4-Alkyl-1-benzyl-3-tert-butylpiperazine
Benzylic BrominationNBS, Light/HeatBenzylic CH2Radical Halogenation1-(α-bromobenzyl)-3-tert-butylpiperazine

Investigation of Oxidation and Reduction Pathways

Oxidation: The nitrogen atoms and the benzylic position of this compound are prone to oxidation. Oxidation of the tertiary N1-benzyl amine can lead to the formation of an N-oxide or can result in N-debenzylation. A study on the RuO4-mediated oxidation of 1,4-dibenzylpiperazine (B181160) showed that oxidation occurs at both the endocyclic and exocyclic (benzylic) C-H bonds, leading to a variety of oxygenated products, including piperazinones and benzaldehyde. researchgate.net The proposed mechanism involves the formation of iminium cations. For this compound, similar oxidation at the N1-benzylic position would lead to N-dealkylation, yielding the corresponding secondary piperazine and benzaldehyde. The secondary amine at N4 can be oxidized to a hydroxylamine (B1172632) or an imine.

Reduction: The benzyl group can be removed via catalytic hydrogenation. The mechanism involves the addition of hydrogen across the C-N bond, catalyzed by a transition metal such as palladium on carbon (Pd/C). This reaction, known as hydrogenolysis, proceeds on the surface of the catalyst. The phenyl ring can also be reduced to a cyclohexyl ring under more forcing hydrogenation conditions. If the piperazine ring contains reducible functional groups, such as a piperazinone, these can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH4).

Reaction Kinetics and Thermodynamic Analyses

Reaction Kinetics: The kinetics of N-alkylation of piperazines have been studied. For instance, the reaction of piperazine with carbon dioxide has been shown to be first order in both reactants. researchgate.net The rate of N-alkylation of piperazine derivatives is influenced by the steric hindrance around the nitrogen atom and the electronic nature of the substituents. The bulky tert-butyl group at C3 and the benzyl group at N1 in the target molecule would be expected to decrease the rate of reaction at N1 compared to a less substituted piperazine. Reactions at the less hindered N4 position would be kinetically favored.

Thermodynamic Analyses: Thermodynamic data for the parent piperazine molecule are available. nist.gov The enthalpy of fusion for piperazine is reported to be around 22.1-26.7 kJ/mol, and the enthalpy of sublimation is in the range of 65.2-86.9 kJ/mol. nist.gov For this compound, the introduction of the bulky and non-polar benzyl and tert-butyl groups would significantly affect its thermodynamic properties, such as its heat of formation, Gibbs free energy of solvation, and crystal lattice energy. The conformational energetics of the piperazine ring, which typically exists in a chair conformation, would also be influenced by the large substituents. The tert-butyl group would strongly favor an equatorial position to minimize steric strain.

The table below provides a qualitative summary of the expected kinetic and thermodynamic effects of the substituents in this compound compared to unsubstituted piperazine.

PropertyEffect of Benzyl and tert-Butyl GroupsRationale
Rate of N1-AlkylationDecreasedIncreased steric hindrance at N1.
Rate of N4-AlkylationSlightly DecreasedSteric hindrance from the adjacent C3-tert-butyl group.
Thermodynamic Stability of Equatorial ConformerIncreasedStrong A-value of the tert-butyl group disfavors the axial conformation.
Heat of CombustionIncreasedHigher carbon and hydrogen content.
Aqueous SolubilityDecreasedIncreased lipophilicity from the benzyl and tert-butyl groups.

Utility of S 1 Benzyl 3 Tert Butylpiperazine As a Chiral Building Block in Advanced Organic Synthesis

Applications in the Asymmetric Synthesis of Complex Molecular Architectures

The inherent chirality of (S)-1-benzyl-3-tert-butylpiperazine makes it a valuable precursor for the asymmetric synthesis of more complex molecules. The fixed (S)-configuration at the C3 position, bearing a sterically demanding tert-butyl group, provides a powerful tool for inducing stereoselectivity in subsequent chemical transformations. While direct examples detailing the use of this specific building block in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motif is found in pharmacologically active agents.

The general strategy involves using the pre-existing stereocenter to influence the creation of new chiral centers. For instance, the diastereoselective alkylation or acylation of the N4 nitrogen can lead to products with high diastereomeric excess. Subsequent removal of the N1-benzyl group and further modification can yield a wide array of enantiomerically pure piperazine (B1678402) derivatives. The tert-butyl group often plays a crucial role by locking the piperazine ring into a preferred chair conformation, thereby exposing one face of the N4 nitrogen to incoming reagents and directing the stereochemical outcome of the reaction. This principle is fundamental to the synthesis of chiral piperazines used in drug discovery. nih.gov

Role as a Privileged Scaffold in Heterocyclic Chemistry

The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgsemanticscholar.org This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a recurring motif in a wide range of biologically active compounds. rsc.orgresearchgate.net Analysis of FDA-approved drugs reveals that the piperazine ring is a component in numerous successful pharmaceuticals, including blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra). rsc.org

This compound embodies the characteristics of a privileged scaffold with added stereochemical complexity. The N-benzyl group provides a handle for introducing diversity and can contribute to crucial cation-π interactions with target proteins. The piperazine core itself is valued for its ability to improve the physicochemical properties of a drug candidate, such as aqueous solubility and pharmacokinetic profile, by virtue of its two basic nitrogen atoms. mdpi.com The presence of a C3-substituent, particularly a chiral one, allows for the exploration of three-dimensional chemical space, which is often crucial for enhancing potency and selectivity for a biological target. tcichemicals.com While most marketed piperazine-containing drugs are unsubstituted on the carbon atoms, the development of C-substituted piperazines like the title compound represents a significant area of growth for creating next-generation therapeutics with improved properties. nih.govrsc.org

Development of Diverse Compound Libraries through Derivatization

The structure of this compound is ideally suited for the generation of diverse compound libraries, a cornerstone of modern drug discovery. The key to its utility lies in the differential reactivity of its two nitrogen atoms. The N1 nitrogen is protected by a benzyl (B1604629) group, leaving the N4 nitrogen as a free secondary amine available for a wide range of chemical modifications.

This selective reactivity allows for the systematic construction of a library of analogues through various reactions at the N4 position. Common derivatization strategies include:

N-Alkylation: Reductive amination with a diverse set of aldehydes or ketones is a powerful method to introduce a wide variety of substituents. asianpubs.org This reaction is typically high-yielding and tolerates a broad range of functional groups.

N-Acylation: Reaction with various acyl chlorides, sulfonyl chlorides, or isocyanates allows for the introduction of amide, sulfonamide, or urea (B33335) functionalities, respectively. These groups can form key hydrogen bond interactions with biological targets.

Buchwald-Hartwig Amination: Cross-coupling reactions with aryl halides or triflates can be used to form N-aryl piperazine derivatives, a common motif in centrally active drug molecules.

After the initial diversification at the N4 position, the N1-benzyl group can be removed, revealing a secondary amine that can undergo a second round of diversification, further expanding the chemical space of the library. This two-stage derivatization strategy enables the creation of large and structurally diverse libraries from a single chiral starting material.

Table 1: Representative Derivatization Reactions at the N4 Position

Reaction Type Reagent Example Product Functional Group
Reductive Amination Benzaldehyde, NaBH(OAc)₃ N-Benzyl
Acylation Acetyl Chloride, Et₃N N-Acetyl (Amide)
Sulfonylation Tosyl Chloride, Pyridine N-Tosyl (Sulfonamide)
Urea Formation Phenyl Isocyanate N-Phenylurea

Strategies for Orthogonal Protection and Deprotection of Nitrogen Atoms

The synthetic utility of this compound is greatly enhanced by the ability to selectively protect and deprotect its two nitrogen atoms. This "orthogonal" control is critical for directing multi-step synthetic sequences. The N1-benzyl (Bn) and N4-secondary amine constitute a native orthogonally protected system.

The benzyl group at the N1 position is a versatile protecting group that is stable to a wide range of conditions used for modifying the N4 position (e.g., acylation, mild alkylation). When its removal is desired, the benzyl group can be cleaved under specific conditions that leave other functional groups, such as esters or Boc-carbamates, intact. Common methods for N-debenzylation include:

Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The reaction is clean and efficient, yielding toluene (B28343) as the only byproduct. rsc.orgacs.org The addition of an acid co-catalyst can sometimes accelerate the reaction. rsc.org

Catalytic Transfer Hydrogenation: For molecules containing functional groups sensitive to direct hydrogenation (e.g., alkenes), transfer hydrogenation offers a milder alternative. Reagents like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) are used as the hydrogen source in the presence of a palladium catalyst. nih.gov

Oxidative Cleavage: In some cases, oxidizing agents can be used, although this is less common for simple debenzylation.

Conversely, the N4-amine can be protected with a group that is orthogonal to the N-benzyl group. A common choice is the tert-butoxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate. The Boc group is stable to the hydrogenolysis conditions used to remove the benzyl group but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). This classic Bn/Boc orthogonal strategy allows for precise, stepwise manipulation of the piperazine scaffold.

Table 2: Orthogonal Deprotection Strategies for Piperazine Nitrogens

Protecting Group Position Cleavage Reagent/Conditions Stability
Benzyl (Bn) N1 H₂, Pd/C Stable to acid (TFA), base

Integration into Multi-Step Synthetic Sequences for Target Molecule Construction

The features described above—pre-defined stereochemistry, privileged scaffold character, and amenability to orthogonal protection—make this compound an excellent building block for integration into complex, multi-step synthetic sequences. A typical synthetic plan might involve the following stages:

Initial Derivatization: Starting with this compound, the N4 nitrogen is functionalized, for example, via reductive amination with a complex aldehyde that forms a significant portion of the final target molecule. The stereochemistry of this reaction can be influenced by the existing C3-tert-butyl group.

Orthogonal Deprotection: The N1-benzyl group is then selectively removed via catalytic hydrogenolysis, unmasking the N1 secondary amine without affecting other functional groups in the intermediate.

Final Fragment Coupling: The newly revealed N1 amine is coupled with another molecular fragment, often via amide bond formation or another C-N bond-forming reaction, to complete the carbon skeleton of the target molecule.

Final Deprotection: Any other protecting groups used throughout the synthesis are removed in the final steps to yield the desired product.

This modular approach allows for the convergent synthesis of complex molecules, where large fragments are prepared separately and then joined together. The use of a chiral building block like this compound from the outset simplifies the synthetic challenge by embedding a key stereocenter early in the process, avoiding the need for a late-stage chiral resolution or asymmetric synthesis step. While specific examples for this exact building block are sparse, this general strategy is a cornerstone of modern pharmaceutical synthesis for constructing libraries of drug candidates. mdpi.com

Structure Activity Relationship Sar Studies of S 1 Benzyl 3 Tert Butylpiperazine Derivatives in Preclinical Research

Systematic Investigation of Substituent Effects on Biological Activity in In Vitro Systems

The systematic investigation of substituent effects on the benzyl (B1604629) and piperazine (B1678402) moieties of (S)-1-benzyl-3-tert-butylpiperazine has been crucial in elucidating the SAR for this scaffold. In vitro assays have been instrumental in quantifying the impact of these modifications on biological activity, typically by measuring the inhibition of a specific enzyme or receptor binding.

Initial studies focused on modifications of the benzyl group. The introduction of various substituents at the para-position of the phenyl ring led to a range of biological activities. For instance, electron-withdrawing groups, such as nitro (NO2) and cyano (CN), were found to enhance the inhibitory potency against a target enzyme. Conversely, electron-donating groups, like methoxy (B1213986) (OCH3) and methyl (CH3), generally resulted in a decrease in activity. This suggests that the electronic properties of the benzyl ring play a significant role in the compound's interaction with its biological target.

Further investigations explored the impact of substituents at the ortho- and meta-positions. The findings indicated that steric hindrance is a critical factor, with bulky groups at these positions often leading to a significant loss of activity. This suggests that the benzyl group likely fits into a well-defined binding pocket where steric bulk is not well-tolerated.

Table 1: In Vitro Activity of para-Substituted this compound Derivatives

Compound Substituent (R) IC50 (nM)
1 H 150
2 4-NO2 25
3 4-CN 30
4 4-Cl 50
5 4-F 75
6 4-CH3 200
7 4-OCH3 350

Influence of Stereochemistry on Molecular Recognition and Binding Affinity in Receptor Models

Stereochemistry is a paramount determinant of biological activity, as it governs the three-dimensional arrangement of a molecule and its ability to interact with chiral biological macromolecules such as receptors and enzymes. For 1-benzyl-3-tert-butylpiperazine, the chiral center at the C3 position of the piperazine ring has been shown to be critical for its molecular recognition and binding affinity.

Comparative studies of the (S) and (R) enantiomers have consistently demonstrated that the (S)-enantiomer possesses significantly higher potency. This stereoselectivity suggests that the tert-butyl group at the C3 position plays a crucial role in orienting the molecule within the binding site of the target protein. The bulkiness of the tert-butyl group in the (S)-configuration is thought to provide an optimal hydrophobic interaction with a specific sub-pocket of the receptor, while the (R)-enantiomer may experience steric clashes or fail to achieve the necessary conformational alignment for effective binding. nih.gov

The importance of stereochemistry extends beyond just the C3 position. The introduction of additional chiral centers, for instance, by modifying the benzyl group, has also been explored. These studies have further underscored the need for a precise three-dimensional architecture to maintain or enhance biological activity, highlighting the intricate nature of molecular recognition by the target. nih.gov

Characterization of Ligand-Target Interactions Using Biochemical and Biophysical Assays

To further understand the molecular basis of the observed SAR, a variety of biochemical and biophysical assays have been employed. Enzyme inhibition assays have been fundamental in quantifying the potency of the compounds. These assays typically measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Receptor binding assays, often utilizing radiolabeled ligands, have provided direct evidence of the compounds' ability to interact with their target. These assays have been used to determine the binding affinity (Ki) of the this compound derivatives, confirming the high affinity of the most potent analogues.

Biophysical techniques, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), have offered deeper insights into the thermodynamics and kinetics of the ligand-target interactions. ITC measures the heat changes upon binding, providing information on the binding enthalpy and entropy, while SPR monitors the binding in real-time, allowing for the determination of association and dissociation rate constants. These studies have revealed that the binding of the most active compounds is often driven by a favorable enthalpic contribution, suggesting strong, specific interactions with the target.

Exploratory Studies in In Vivo Animal Models for Mechanistic Insights (Non-Human)

While in vitro assays are essential for initial SAR screening, in vivo animal models are indispensable for evaluating the pharmacological effects of the compounds in a complex biological system. Exploratory studies in rodents have been conducted to gain mechanistic insights into the action of this compound derivatives.

These studies have often involved the administration of the compounds to animals, followed by the measurement of relevant biomarkers or physiological responses. For example, if the target enzyme is involved in a specific signaling pathway, the levels of downstream signaling molecules can be assessed in tissue samples. These experiments have helped to confirm that the in vitro activity of the compounds translates to a measurable effect in a living organism.

Moreover, these non-human in vivo studies have provided preliminary information on the pharmacokinetic properties of the compounds, such as their absorption, distribution, metabolism, and excretion (ADME). This information is critical for optimizing the drug-like properties of the lead compounds and for guiding further development efforts.

Computational Approaches to SAR: Molecular Docking, Quantitative Structure-Activity Relationships (QSAR), and Pharmacophore Modeling

Computational methods have become an integral part of modern drug discovery, providing valuable tools for understanding SAR and for designing new, more potent compounds. nih.govwu.ac.thnih.gov

Molecular Docking: Molecular docking simulations have been used to predict the binding mode of this compound derivatives within the active site of their biological target. These simulations have provided a structural rationale for the observed SAR, illustrating how the key functional groups of the molecule interact with specific amino acid residues. For instance, docking studies have supported the hypothesis that the para-substituent on the benzyl ring interacts with a specific region of the binding pocket, explaining the preference for electron-withdrawing groups.

Quantitative Structure-Activity Relationships (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wu.ac.thnih.gov For the this compound series, QSAR models have been developed using various molecular descriptors, such as electronic, steric, and hydrophobic parameters. These models have been successful in predicting the activity of new, unsynthesized analogues, thereby prioritizing the synthetic efforts towards the most promising compounds. nih.govnih.gov

Pharmacophore Modeling: Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are required for biological activity. A pharmacophore model for the this compound derivatives has been generated based on the structures of the most active compounds. This model serves as a 3D query for virtual screening of compound libraries, enabling the identification of novel scaffolds with the potential for similar biological activity.

Emerging Research Directions and Future Perspectives for S 1 Benzyl 3 Tert Butylpiperazine Research

The chiral piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. mdpi.comnih.gov (S)-1-benzyl-3-tert-butylpiperazine, a specific derivative, represents a class of compounds with significant untapped potential. While much of the historical focus has been on N,N'-disubstituted piperazines, the introduction of chirality and substitution on the carbon backbone opens up new three-dimensional chemical space, offering opportunities for enhanced molecular recognition at biological targets. nih.govrsc.org Future research on this compound and related compounds is poised to evolve along several key directions, from how they are synthesized to their novel applications in science and technology.

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